3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one
Overview
Description
“3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one” is a type of bicyclic compound with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction . It is a part of the pyrimidopyrimidines or tetra-azanaphthalenes family .
Synthesis Analysis
A highly efficient method for the multicomponent synthesis of substituted 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one derivatives has been developed . This process starts from 4H-pyrido[1,2-a]primidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes .Molecular Structure Analysis
The molecules of the free base are in 1H-tautomeric form . N (1)-H…N (11) hydrogen bonds join molecules of the free base into dimers, which enable tautomeric rearrangement .Chemical Reactions Analysis
The chemistry of pyrimidopyrimidines has been studied extensively . The main sections include synthesis methods and the reactivities of the substituents linked to the ring carbon and nitrogen atoms .Scientific Research Applications
Chemistry and Synthesis
- Pyrido[1,2-a]pyrimidines Chemistry : Pyrido[1,2-a]pyrimidines, including 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one, are recognized for their unique bicyclic ring system with nitrogen-bridgehead condensed pyrimidine moiety. These compounds are not only significant in pharmacology but also find applications in photography, as catalysts, and in dye industries. They exhibit various physicochemical and spectroscopic properties, leading to diverse syntheses and reactions (Hermecz, 1995).
- Halogenated Pyrido[1,2-a]pyrimidin-4-ones Synthesis : The synthesis of halogenated derivatives of pyrido[1,2-a]pyrimidin-4-ones involves thermal cyclization and decarboxylation processes, demonstrating the chemical flexibility and utility of these compounds (Molnár et al., 2009).
Biological and Pharmacological Applications
- Analgesic and Anti-inflammatory Properties : Some derivatives of pyrido[1,2-a]pyrimidin-4(1H)-ones, closely related to 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one, exhibit analgesic and anti-inflammatory activities, potentially offering therapeutic benefits in pain management and inflammation control (El-Gazzar & Hafez, 2009).
- Diuretic Agents Synthesis : The synthesis of pyrido[2,3-d]pyrimidin-4-one derivatives, which are structurally related to the compound , has been explored for their potential as diuretic agents, indicating a possible application in treating conditions related to fluid retention (Monge et al., 1992).
- Antimicrobial Activity : Schiff bases of pyrido[1,2-a]pyrimidine derivatives, including amino acids, have shown promising antibacterial and antifungal activities, suggesting potential applications in combating microbial infections (Alwan, Al Kaabi & Hashim, 2014).
Miscellaneous Applications
- Photographic Sensitizers : Certain derivatives of 4H-pyrido[1,2-a]pyrimidines, structurally related to 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one, have been utilized as photographic sensitizers, indicating their utility in imaging and photography-related industries (Hermecz, 1995).
Future Directions
The chemistry of pyrimidopyrimidines, including “3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one”, has been studied extensively . This research will help scientists in the fields of synthetic organic and medicinal chemistry to undertake and improve new approaches for the construction of new standard biological components .
properties
IUPAC Name |
1,2,3,4-tetrahydropyrido[1,2-a]pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-8-4-1-3-7-9-5-2-6-10(7)8/h1,3-4,9H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRXXOKSUGGUPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC(=O)N2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40703442 | |
Record name | 1,2,3,4-Tetrahydro-6H-pyrido[1,2-a]pyrimidin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40703442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one | |
CAS RN |
1000981-74-7 | |
Record name | 1,2,3,4-Tetrahydro-6H-pyrido[1,2-a]pyrimidin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40703442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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